molecular formula C11H16BNO2 B057551 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 874186-98-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B057551
M. Wt: 205.06 g/mol
InChI Key: SOQIDYYUSMPIDR-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered attention due to its unique properties and applications in organic synthesis and materials science. The compound features a pyridine ring and a dioxaborolane ring, making it a versatile intermediate in various chemical reactions.

Synthesis Analysis

The synthesis of this compound involves nucleophilic substitution reactions and Suzuki reactions. For instance, the synthesis of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a similar compound, has been described involving these steps, indicating the potential synthetic routes for the title compound (Jin et al., 2023).

Molecular Structure Analysis

The molecular structure of this compound, including bond angles and orientations, has been studied using techniques like X-ray diffraction and ab initio calculations. These studies reveal important aspects such as the orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles in the BO2 group, which are crucial for understanding its chemical behavior (Sopková-de Oliveira Santos et al., 2003).

Scientific Research Applications

1. Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis

  • Application Summary : This compound is used in the synthesis of two phenylboronic ester derivatives . These derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .
  • Methods of Application : The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction . Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
  • Results or Outcomes : The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

2. Synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

  • Application Summary : This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
  • Methods of Application : The structure of the title compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction of the title compound for crystallographic and conformational analyses .
  • Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

3. Synthesis of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

  • Application Summary : This compound has been synthesized by the Miyaura borylation and sulfonylation reactions .
  • Methods of Application : Its structure has been identified by FT-IR, 1H NMR, and mass spectroscopy . Crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis .
  • Results or Outcomes : The crystal structures obtained by the two methods are consistent .

4. Borylation of Arenes

  • Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be used as a reagent to borylate arenes . This process is important in the synthesis of various organic compounds.
  • Methods of Application : The compound is used as a reagent in a reaction with arenes to introduce a boron group . The resulting boron-containing compounds can then be further reacted to form a variety of other compounds.
  • Results or Outcomes : The borylation of arenes using this compound has been shown to be an effective method for the synthesis of boron-containing compounds .

5. Synthesis of Diaryl Derivatives

  • Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .
  • Methods of Application : The compound is used in the Miyaura borylation and sulfonylation reactions to synthesize N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide . This compound is then used as an intermediate in the synthesis of diaryl derivatives .
  • Results or Outcomes : The synthesized diaryl derivatives have been found to act as effective FLAP regulators .

6. Borylation of Arenes

  • Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be used as a reagent to borylate arenes . This process is important in the synthesis of various organic compounds.
  • Methods of Application : The compound is used as a reagent in a reaction with arenes to introduce a boron group . The resulting boron-containing compounds can then be further reacted to form a variety of other compounds.
  • Results or Outcomes : The borylation of arenes using this compound has been shown to be an effective method for the synthesis of boron-containing compounds .

7. Preparation of Fluorenylborolane

  • Application Summary : “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be used to prepare fluorenylborolane . Fluorenylborolane is an important intermediate in the synthesis of conjugated copolymers .
  • Methods of Application : The compound is used as a reagent in a reaction with fluorene to introduce a boron group . The resulting boron-containing compound can then be further reacted to form a variety of other compounds.
  • Results or Outcomes : The preparation of fluorenylborolane using this compound has been shown to be an effective method for the synthesis of boron-containing compounds .

Safety And Hazards

The safety and hazards associated with similar compounds include skin and eye irritation . Proper protective measures, such as wearing gloves and eye protection, should be taken when handling these compounds .

Future Directions

The future directions for the use of these types of compounds are likely to involve their continued use in organic synthesis. They may also find use in the development of new materials and pharmaceuticals .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQIDYYUSMPIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000326
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

791819-02-8, 874186-98-8
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-boronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Mohan, T Maris, A Duong - CrystEngComm, 2020 - pubs.rsc.org
By examining the crystal structures of the self-assemblies of 1H,1′H-[3,3′]bipyridinyl-6,6′-dione 1 and its coordination structure with Co(II), to form novel CP-671, our study …
Number of citations: 6 pubs.rsc.org
M Mandal, L Xiao, W Pan, G Scapin, G Li… - Journal of Medicinal …, 2022 - ACS Publications
With the emergence and rapid spreading of NDM-1 and existence of clinically relevant VIM-1 and IMP-1, discovery of pan inhibitors targeting metallo-beta-lactamases (MBLs) became …
Number of citations: 4 pubs.acs.org
A Amour, N Barton, AWJ Cooper, G Inglis… - Journal of medicinal …, 2016 - ACS Publications
A four-step process of high-quality modeling of existing data, deconstruction, identification of replacement cores, and an innovative synthetic regrowth strategy led to the rapid discovery …
Number of citations: 21 pubs.acs.org

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